molecular formula C15H8Cl2INO3S B5142635 5,7-Dichloroquinolin-8-yl 4-iodobenzene-1-sulfonate

5,7-Dichloroquinolin-8-yl 4-iodobenzene-1-sulfonate

Cat. No.: B5142635
M. Wt: 480.1 g/mol
InChI Key: HEIKCEYWLGHZAH-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-yl 4-iodobenzene-1-sulfonate is a complex organic compound that combines the structural features of quinoline and benzene sulfonate

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 4-iodobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2INO3S/c16-12-8-13(17)15(14-11(12)2-1-7-19-14)22-23(20,21)10-5-3-9(18)4-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIKCEYWLGHZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)C3=CC=C(C=C3)I)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroquinolin-8-yl 4-iodobenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by chlorination at the 5 and 7 positions. The iodination of benzene sulfonate is then carried out, and finally, the two moieties are coupled under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroquinolin-8-yl 4-iodobenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

5,7-Dichloroquinolin-8-yl 4-iodobenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinolin-8-yl 4-iodobenzene-1-sulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The benzene sulfonate group can enhance the compound’s solubility and facilitate its interaction with cellular membranes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloroquinolin-8-yl 4-iodobenzene-1-sulfonate is unique due to the combination of the quinoline and benzene sulfonate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

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